1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid structural analysis
1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid structural analysis
An In-depth Technical Guide to the Structural Analysis of 6-Carboxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (Saccharin-6-Carboxylic Acid)
Authored by: A Senior Application Scientist
Introduction
6-Carboxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, a key derivative of the well-known artificial sweetener saccharin, is a molecule of significant interest in medicinal chemistry and drug development. Its rigid benzothiazole scaffold, coupled with the reactive carboxylic acid moiety, provides a versatile platform for the synthesis of novel therapeutic agents. The precise characterization of its three-dimensional structure is paramount for understanding its interaction with biological targets and for the rational design of new drug candidates. This guide provides a comprehensive overview of the essential analytical techniques for the complete structural elucidation of this compound, grounded in established scientific principles and methodologies.
Foundational Physicochemical Properties
A thorough structural analysis begins with an understanding of the fundamental properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₅S | PubChem |
| Molecular Weight | 227.19 g/mol | PubChem |
| IUPAC Name | 1,1-dioxo-3-oxo-1,2-benzothiazole-6-carboxylic acid | PubChem |
| Appearance | White to off-white crystalline powder | (Predicted) |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | (Predicted) |
The Strategic Workflow for Structural Elucidation
A multi-technique approach is essential for an unambiguous structural determination. Each technique provides a unique piece of the puzzle, and their combined data allows for a comprehensive understanding of the molecule's connectivity, stereochemistry, and solid-state conformation.
Caption: A logical workflow for the structural elucidation of saccharin-6-carboxylic acid.
Mass Spectrometry: The First Step in Molecular Verification
Expertise & Experience: Mass spectrometry (MS) is the initial and most crucial step to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the exact mass, allowing for the determination of the molecular formula.
Protocol: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI)
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Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.
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Ionization Mode: Due to the acidic nature of the carboxylic acid and the N-H proton, negative ion mode (ESI-) is often preferred. In this mode, the molecule will be observed as the deprotonated species [M-H]⁻.
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Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
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Analysis: The expected exact mass for the [M-H]⁻ ion (C₈H₄NO₅S⁻) is 226.9816. The experimentally observed mass should be within a 5 ppm error margin of this theoretical value.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For saccharin-6-carboxylic acid, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments will provide an unambiguous assignment of all protons and carbons.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| H-4 | ~8.2 | d | 1H |
| H-5 | ~8.0 | dd | 1H |
| H-7 | ~8.4 | d | 1H |
| COOH | >12 | br s | 1H |
| NH | >11 | br s | 1H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will identify all the unique carbon environments in the molecule.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C=O (amide) | ~160 |
| C=O (acid) | ~165 |
| Aromatic CH | 120-140 |
| Aromatic C (quaternary) | 130-150 |
2D NMR Experiments (COSY & HSQC)
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COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming the connectivity of the aromatic protons.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for the definitive assignment of the aromatic CH carbons.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
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Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹.
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Analysis: Look for the characteristic absorption bands.
| Functional Group | Wavenumber (cm⁻¹) (Expected) |
| O-H stretch (carboxylic acid) | 2500-3300 (broad) |
| N-H stretch (amide) | ~3200 |
| C=O stretch (carboxylic acid) | ~1700 |
| C=O stretch (amide) | ~1680 |
| S=O stretch (sulfone) | ~1350 and ~1150 |
X-ray Crystallography: The Definitive 3D Structure
Expertise & Experience: While NMR provides the solution-state structure, single-crystal X-ray diffraction provides the absolute, unambiguous solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This is the gold standard for structural determination.
Workflow for X-ray Crystallography
Caption: The workflow for single-crystal X-ray crystallography.
Protocol: Crystal Growth and Data Collection
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Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, acetone).
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Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
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Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a controlled temperature (often 100 K to reduce thermal motion).
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Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure using specialized software (e.g., SHELX). The final output is a detailed 3D model of the molecule.
Conclusion
The structural analysis of 6-carboxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a systematic process that relies on the synergistic application of multiple analytical techniques. From the initial confirmation of molecular weight by mass spectrometry to the detailed connectivity mapping by NMR and the definitive 3D structure from X-ray crystallography, each step provides critical information. This guide outlines a robust and scientifically sound workflow for researchers and drug development professionals to ensure the accurate and comprehensive characterization of this important molecule and its derivatives.
References
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PubChem. 6-Carboxysaccharin. National Center for Biotechnology Information. [Link]
